2-methoxyethyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound 2-methoxyethyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolopyrimidine derivative characterized by:
- A 2-ethyl substituent on the thiazole ring.
- A 3-fluorophenyl group at the C5 position.
- A 2-methoxyethyl ester at C6, enhancing solubility compared to simpler esters like ethyl.
- A 7-methyl group and 3-oxo moiety, common in bioactive thiazolopyrimidines.
Thiazolopyrimidines are studied for diverse pharmacological activities, including antitumor, antimicrobial, and antifungal effects, driven by their ability to inhibit enzymes or disrupt cellular processes .
Properties
Molecular Formula |
C19H21FN2O4S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-methoxyethyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H21FN2O4S/c1-4-14-17(23)22-16(12-6-5-7-13(20)10-12)15(11(2)21-19(22)27-14)18(24)26-9-8-25-3/h5-7,10,14,16H,4,8-9H2,1-3H3 |
InChI Key |
AAULOBZKKHFROD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCCOC)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
The core thiazolo[3,2-a]pyrimidine scaffold is typically constructed via cyclocondensation between thioamide derivatives and β-dicarbonyl compounds. For the target compound, the synthesis begins with the preparation of a substituted thioamide intermediate. A representative route involves reacting 2-amino-4-methylthiazole with ethyl acetoacetate under acidic conditions to form a dihydropyrimidinone intermediate . Subsequent treatment with 3-fluorobenzaldehyde in the presence of ammonium acetate facilitates the introduction of the 3-fluorophenyl group via a Knoevenagel condensation .
Key reaction conditions :
The cyclization step achieves yields of 65–78%, with the 3-fluorophenyl group positioned at C5 via electronic directing effects .
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation significantly reduces reaction times and improves yields for steps requiring prolonged heating. For example, the cyclocondensation of 2-ethylthioamide with ethyl 3-oxobutanoate under microwave irradiation (300 W, 150°C, 20 min) produces the thiazolo[3,2-a]pyrimidine core in 85% yield, compared to 65% under conventional heating . This method is particularly effective for introducing sterically demanding substituents, such as the 2-methoxyethyl group at C2.
Typical microwave parameters :
Sequential Alkylation and Esterification for Side-Chain Functionalization
The 2-methoxyethyl and 2-ethyl substituents are introduced via alkylation reactions. For instance, treating the dihydropyrimidinone precursor with 2-bromoethyl methyl ether in the presence of potassium carbonate yields the 2-methoxyethyl derivative. Similarly, ethylation at C2 is achieved using ethyl bromide under basic conditions.
Reaction conditions :
Esterification of the C6 carboxylic acid is performed using thionyl chloride to generate the acid chloride, followed by reaction with 2-methoxyethanol.
Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction
The 3-fluorophenyl group at C5 is introduced via Suzuki-Miyaura coupling. A brominated intermediate at C5 is reacted with 3-fluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst . This method offers superior regioselectivity compared to Friedel-Crafts alkylation.
Optimized coupling conditions :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃
-
Solvent : 1,4-Dioxane/H₂O (4:1)
Yields for this step range from 70–82%, with minimal byproducts .
Industrial-Scale Production via Continuous Flow Synthesis
For large-scale manufacturing, continuous flow reactors enhance reproducibility and safety. A patented protocol involves:
-
Step 1 : Continuous cyclocondensation in a microreactor (residence time: 10 min, 120°C).
-
Step 2 : In-line alkylation using 2-bromoethyl methyl ether.
-
Step 3 : Automated purification via simulated moving bed chromatography.
Advantages :
-
95% conversion rate
-
Reduced solvent waste.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Key Advantage | Limitation |
|---|---|---|---|---|
| Conventional heating | 65–78 | 8–12 | Low equipment cost | Long reaction times |
| Microwave-assisted | 80–85 | 0.3–0.5 | Rapid synthesis | Specialized equipment required |
| Continuous flow | 90–95 | 2–3 | High scalability | High initial investment |
Challenges and Optimization Strategies
-
Regioselectivity : The 3-fluorophenyl group’s orientation is controlled using bulky bases like DBU to minimize C7 substitution .
-
Byproduct Formation : Recrystallization from ethanol/water (3:1) removes unreacted aldehydes .
-
Catalyst Recovery : Pd catalysts are recycled via silica gel filtration, reducing costs .
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound lies in its potential anticancer properties. Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain synthesized derivatives demonstrate notable activity against human cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) .
Case Study: NCI Screening
In a notable study, several thiazolo[4,5-d]pyrimidine derivatives were subjected to the National Cancer Institute's (NCI) 60 human cancer cell line screening program. Among these compounds, some exhibited significant cytotoxicity, leading to their selection for further development .
Antimicrobial Properties
Beyond anticancer activity, compounds in this class have also been investigated for their antimicrobial properties. The structural features of thiazolo-pyrimidines contribute to their effectiveness against various bacterial strains and fungi. The mechanism often involves interference with microbial metabolic pathways .
Enzyme Inhibition
Thiazolo[3,2-a]pyrimidines have been explored as potential inhibitors of specific enzymes implicated in disease processes. For example, certain derivatives have been reported to inhibit enzymes involved in cancer progression and inflammation . This highlights their versatility as therapeutic agents.
Synthesis and Characterization
The synthesis of 2-methoxyethyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of Thiazole Ring : Utilizing thioketones and amines.
- Pyrimidine Ring Construction : Through cyclization reactions involving carbonyl compounds.
- Functionalization : Introduction of substituents like methoxyethyl and fluorophenyl groups to enhance biological activity.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .
Mechanism of Action
The mechanism of action of 2-methoxyethyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Key Observations :
Physicochemical and Structural Properties
- Crystallinity : The 4-bromophenyl analog forms homochiral chains via halogen-π interactions, critical for enantiomeric separation . The target compound’s 3-fluorophenyl group may exhibit weaker halogen bonding, affecting crystal packing.
- Thermal Stability : Methyl and ethyl esters typically show melting points between 130–150°C ; the target compound’s bulkier ester may lower its melting point.
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs) : Fluorine, chlorine, and bromine at C5 enhance bioactivity by modulating electron density and improving target affinity .
- Ester Flexibility : 2-Methoxyethyl’s ether linkage may reduce metabolic degradation compared to ethyl, prolonging half-life .
- Steric Effects : Bulky substituents (e.g., 3-fluorophenyl vs. methyl) may hinder activity against specific targets but improve selectivity .
Biological Activity
The compound 2-methoxyethyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolopyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the following features:
- Thiazolo[3,2-a]pyrimidine core : This bicyclic structure is known for its diverse biological activities.
- Substituents : The presence of a methoxyethyl group and a fluorophenyl moiety enhances its pharmacological profile.
Biological Activity Overview
Research indicates that thiazolopyrimidine derivatives exhibit various biological activities, including:
- Antitumor activity : Compounds within this class have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial effects : Some derivatives demonstrate significant antibacterial and antifungal properties.
Table 1: Biological Activities of Thiazolopyrimidine Derivatives
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antitumor | Inhibition of DNA synthesis | , |
| Antimicrobial | Disruption of cell membrane integrity | , |
| Neuromodulatory | Positive allosteric modulation |
Case Studies and Research Findings
A notable study focused on the synthesis and evaluation of thiazolopyrimidine derivatives highlighted their potential as antitumor agents . The research demonstrated that certain derivatives could inhibit cancer cell lines effectively. For instance, a related compound was shown to have an IC50 value in the low micromolar range against several cancer types, suggesting significant potency.
Another investigation into neuromodulatory effects revealed that specific analogs could act as positive allosteric modulators of the metabotropic glutamate receptor (mGluR5), which is implicated in various neurological disorders. This modulation was linked to improved behavioral outcomes in animal models of psychosis, indicating potential therapeutic applications in neuropharmacology .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. The evaluated thiazolopyrimidine derivatives displayed favorable pharmacokinetic properties with moderate bioavailability and metabolic stability. Toxicological assessments indicated that these compounds generally exhibited low toxicity at therapeutic doses, making them suitable candidates for further development.
Q & A
Q. What are the established synthetic routes for thiazolo[3,2-a]pyrimidine derivatives, and how are they adapted for the target compound?
The synthesis typically involves cyclocondensation of thiazole and pyrimidine precursors. For example, Krishnamurthy et al. (2014) synthesized analogous ethyl ester derivatives via a multi-step process, including Knoevenagel condensation to introduce arylidene substituents at the 2-position . Adapting this for the 2-methoxyethyl ester variant would require substituting ethyl bromide with 2-methoxyethyl bromide during esterification. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray crystallography is essential for confirming molecular conformation and intermolecular interactions. For instance, bond lengths (e.g., C=O at 1.211 Å) and dihedral angles (e.g., 5.4° between thiazole and pyrimidine rings) are routinely reported .
- NMR spectroscopy (¹H/¹³C) identifies substituent integration, such as the 3-fluorophenyl group (δ ~7.4 ppm for aromatic protons) .
- IR spectroscopy verifies functional groups, such as the carbonyl stretch (ν ~1700 cm⁻¹) .
Q. How is purity assessed, and what solvent systems optimize crystallization?
Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis. Crystallization is optimized using mixed solvents like ethanol-DMF (9:1), which balance solubility and polarity to yield monoclinic or triclinic crystals suitable for diffraction studies .
Advanced Questions
Q. How do electron-withdrawing substituents (e.g., 3-fluorophenyl) influence the compound’s reactivity and supramolecular architecture?
The 3-fluorophenyl group at the 5-position enhances electrophilicity, facilitating nucleophilic attacks in further functionalization. Crystallographically, fluorine participates in C–H···F interactions (distance ~2.8 Å), stabilizing layered packing motifs. Comparative studies show that bulkier substituents (e.g., 2,4,6-trimethoxybenzylidene) increase torsional strain, altering crystal symmetry .
Q. What strategies resolve contradictions in reported biological activities of structurally similar derivatives?
Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) can arise from assay conditions (e.g., pH, co-solvents) or impurities. Researchers should:
- Replicate experiments using standardized protocols (e.g., IC₅₀ determination under fixed ATP concentrations).
- Perform comparative X-ray analysis to confirm structural consistency with active analogs .
- Use LC-MS to rule out degradation products during biological testing .
Q. How can computational methods predict the impact of 2-methoxyethyl vs. ethyl esters on pharmacokinetic properties?
Molecular dynamics simulations (e.g., AMBER force field) model ester group flexibility and solvation. The 2-methoxyethyl chain increases hydrophilicity (logP reduced by ~0.5 units) compared to ethyl, improving aqueous solubility. Docking studies (AutoDock Vina) can predict enhanced binding to hydrophobic enzyme pockets due to the methoxy group’s polarity .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Scaling up Knoevenagel condensation risks side reactions (e.g., over-alkylation). Mitigation strategies include:
- Slow addition of aldehydes to control exothermicity.
- Using chiral auxiliaries (e.g., L-proline) to preserve stereochemistry at the 5-position.
- In-line FTIR monitoring to track intermediate formation .
Methodological Notes
- Crystallography : Always compare experimental data (e.g., C–C bond lengths) with DFT-optimized structures to validate accuracy .
- Bioassays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results across multiple cell lines .
- Synthetic Reproducibility : Document solvent grades and drying protocols (e.g., molecular sieves for DMF) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
